(R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid
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Overview
Description
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is a compound of interest in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Piperidine for Fmoc deprotection.
Substituting agents: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions include the deprotected amino acid, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block due to its stability and reactivity.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tert-butoxycarbonyl group provides additional protection and can be selectively removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid: Similar in structure but may differ in stereochemistry.
Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-butanoic acid: Contains a butanoic acid moiety instead of a propionic acid moiety.
Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-valeric acid: Contains a valeric acid moiety instead of a propionic acid moiety.
Uniqueness
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination provides a high degree of stability and reactivity, making it particularly useful in peptide synthesis .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6S/c1-25(2,3)32-22(27)12-13-33-15-21(23(28)29)26-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSJGLUXBAUSDX-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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